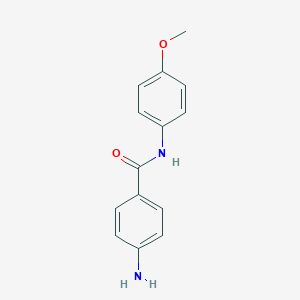

4-amino-N-(4-methoxyphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKVMNNUINFIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355066 | |

| Record name | 4-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-35-0 | |

| Record name | 4-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-N-(4-methoxyphenyl)benzamide synthesis protocol

## In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable benzamide derivative. The synthesis follows a reliable and well-documented two-step pathway involving an initial acylation reaction to form an amide bond, followed by the reduction of a nitro group to the target primary amine. This document outlines the comprehensive experimental procedures, quantitative data for all compounds, and visual diagrams of the synthetic workflow and strategy.

Synthetic Pathway Overview

The synthesis of this compound is most efficiently achieved through a two-step process. This approach begins with the formation of an amide bond between 4-nitrobenzoyl chloride and p-anisidine (4-methoxyaniline), yielding the intermediate, N-(4-methoxyphenyl)-4-nitrobenzamide. The subsequent step involves the selective reduction of the nitro group to a primary amine, affording the final product. This strategy is widely applicable for the synthesis of various substituted benzamides.[1]

Logical Relationship of the Synthetic Strategy

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl chloride | 122-04-3 | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid | 71-74 |

| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 | White to brownish solid | 57-60 |

| Intermediate | N-(4-methoxyphenyl)-4-nitrobenzamide | 24730-11-8 | C₁₄H₁₂N₂O₄ | 272.26 | Solid | 197 [2] |

| Final Product | This compound | 891-35-0 | C₁₄H₁₄N₂O₂ | 242.27 [3] | Solid | Not Reported |

Table 2: Summary of Reaction Yields

| Reaction Step | Product | Typical Yield (%) |

| Step 1: Amide Formation | N-(4-methoxyphenyl)-4-nitrobenzamide | 85-95 (estimated) |

| Step 2: Nitro Reduction | This compound | 80-90 (estimated) |

Note: Yields are estimated based on analogous reactions described in the literature.[1]

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide (Amide Formation)

This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

4-Nitrobenzoyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methoxyphenyl)-4-nitrobenzamide.

Step 2: Synthesis of this compound (Nitro Reduction)

This final step involves the reduction of the nitro group of the intermediate to a primary amine. Two common and effective methods are provided below.

Method A: Catalytic Hydrogenation

Materials:

-

N-(4-methoxyphenyl)-4-nitrobenzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Method B: Reduction with Stannous Chloride

Materials:

-

N-(4-methoxyphenyl)-4-nitrobenzamide

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask, dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.[4]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 1-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Redissolve the residue in ethyl acetate and neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

-

Filter the resulting suspension to remove the tin salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to afford this compound.

Mandatory Visualization

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-amino-N-(4-methoxyphenyl)benzamide, a valuable benzamide derivative with potential applications in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the acylation of p-anisidine followed by the reduction of a nitro intermediate. This document furnishes detailed experimental protocols, summarizes key quantitative data, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Step 1: Amide Formation - The reaction of p-anisidine with 4-nitrobenzoyl chloride yields the intermediate compound, 4-nitro-N-(4-methoxyphenyl)benzamide. This acylation reaction forms the core benzamide structure.

-

Step 2: Nitro Group Reduction - The nitro group of the intermediate is subsequently reduced to a primary amine, affording the target molecule, this compound. Two common and effective methods for this transformation are presented: reduction using tin(II) chloride and catalytic hydrogenation.

The overall synthetic pathway is depicted in the workflow diagram below.

Physicochemical Properties

The key physicochemical properties of the starting materials, intermediate, and final product are summarized in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| p-Anisidine | C₇H₉NO | 123.15 | Colorless to yellowish liquid or solid | 104-94-9 |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid | 122-04-3 |

| 4-Nitro-N-(4-methoxyphenyl)benzamide | C₁₄H₁₂N₂O₄ | 272.26 | Expected to be a solid | Not available |

| This compound | C₁₄H₁₄N₂O₂ | 242.27 | Expected to be a solid | 891-35-0[1] |

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis.

Step 1: Synthesis of 4-Nitro-N-(4-methoxyphenyl)benzamide

This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.

Materials:

-

p-Anisidine

-

4-Nitrobenzoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq.) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane in a separate flask and add it dropwise to the stirred p-anisidine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield 4-nitro-N-(4-methoxyphenyl)benzamide.

Expected Results:

| Parameter | Expected Value |

| Yield | 85-95% |

| Melting Point | Expected to be in the range of 150-200 °C (based on similar structures) |

| ¹H NMR | Expected signals for aromatic protons of both rings, a singlet for the methoxy group, and a singlet for the amide proton. |

| IR (cm⁻¹) | Expected characteristic peaks around 3300 (N-H stretch), 1650 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), and strong absorptions around 1520 and 1340 for the nitro group (asymmetric and symmetric stretching, respectively). |

Step 2: Synthesis of this compound

Two effective methods for the reduction of the nitro intermediate are provided below. The choice of method may depend on available equipment and safety considerations.

This method utilizes a classical and reliable reducing agent.

Materials:

-

4-Nitro-N-(4-methoxyphenyl)benzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution.

-

Carefully add concentrated HCl (a few mL) and heat the mixture to reflux (approximately 70-80 °C) with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated NaHCO₃ solution or a NaOH solution until basic.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

This method offers a cleaner reaction profile with easier work-up.

Materials:

-

4-Nitro-N-(4-methoxyphenyl)benzamide

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Hydrogenation flask

-

Magnetic stirrer

-

Celite® or other filter aid

Procedure:

-

In a hydrogenation flask, dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq.) in ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

-

Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Expected Results for this compound:

| Parameter | Expected Value |

| Yield (Method A) | 70-90% |

| Yield (Method B) | >90% |

| Melting Point | Expected to be in the range of 150-180 °C |

| ¹H NMR | Expected signals for aromatic protons, a singlet for the methoxy group, a singlet for the amide proton, and a broad singlet for the amino group protons. |

| IR (cm⁻¹) | Expected characteristic peaks around 3400-3200 (N-H stretches for primary amine and amide), 1630 (C=O stretch, Amide I), and 1530 (N-H bend, Amide II). The strong nitro group absorptions will be absent. |

Logical Relationships in Synthesis

The logical progression of the synthesis, highlighting the key transformations and choices of reagents, is illustrated in the diagram below.

Safety Considerations

-

4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Tin(II) chloride and concentrated HCl are corrosive.

-

Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety precautions due to the flammability of hydrogen and the pyrophoric nature of the catalyst after use. Ensure proper ventilation and grounding of equipment.

This technical guide provides a framework for the successful synthesis of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and scale of the reaction. Standard laboratory safety practices should be followed at all times.

References

Characterization of 4-amino-N-(4-methoxyphenyl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the chemical compound 4-amino-N-(4-methoxyphenyl)benzamide. The document details its physicochemical properties, spectral data, and crystallographic information. Standardized experimental protocols for its preparation and purification are presented, along with predicted spectral data based on analogous compounds. Furthermore, this guide explores the potential biological significance of the benzamide scaffold, offering insights for researchers in medicinal chemistry and drug development.

Introduction

This compound is an organic compound featuring a core benzamide structure, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The molecule incorporates a 4-aminobenzoyl group linked to a p-anisidine moiety via an amide bond. Understanding the synthesis and detailed characterization of this compound is crucial for its potential application in drug discovery and materials science. This guide serves as a technical resource, consolidating essential data and methodologies for researchers working with this and structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| CAS Number | 891-35-0 | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | [2] |

| InChI Key | JJKVMNNUINFIRK-UHFFFAOYSA-N | [2] |

| Appearance | White to light yellow solid (predicted) | |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of p-anisidine with a 4-aminobenzoyl derivative. A common and effective method involves the reaction of p-anisidine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. An alternative is the direct coupling of 4-aminobenzoic acid with p-anisidine using a suitable coupling agent. Below are detailed protocols for a two-step synthesis from 4-nitrobenzoyl chloride.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide [4]

-

Materials: 4-nitrobenzoyl chloride, p-anisidine, Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure:

-

Dissolve p-anisidine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dry DCM to the flask.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methoxyphenyl)-4-nitrobenzamide.

-

Protocol 2: Synthesis of this compound [4]

-

Materials: N-(4-methoxyphenyl)-4-nitrobenzamide, Palladium on carbon (10% Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the crude N-(4-methoxyphenyl)-4-nitrobenzamide in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Protocol 3: Purification by Recrystallization

-

Materials: Crude this compound, Ethyl acetate (EtOAc), n-Hexane.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add n-hexane to the hot solution until it becomes slightly turbid.

-

Gently reheat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.

-

Dry the purified crystals under vacuum.

-

Caption: Recrystallization workflow for purification.

Spectral Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) (Predicted in DMSO-d₆) | Multiplicity | Integration | Assignment |

| ~9.80 | s | 1H | -NH- (Amide) |

| ~7.70 | d | 2H | Ar-H (ortho to -C=O) |

| ~7.50 | d | 2H | Ar-H (ortho to -NH-) |

| ~6.85 | d | 2H | Ar-H (meta to -NH-) |

| ~6.60 | d | 2H | Ar-H (meta to -C=O) |

| ~5.70 | s (br) | 2H | -NH₂ (Amino) |

| ~3.75 | s | 3H | -OCH₃ (Methoxy) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) (Predicted in DMSO-d₆) | Assignment |

| ~165.0 | C=O (Amide) |

| ~155.0 | C-OCH₃ |

| ~152.0 | C-NH₂ |

| ~132.0 | C (quaternary, attached to NH) |

| ~129.0 | Ar-CH (ortho to -C=O) |

| ~122.0 | C (quaternary, attached to C=O) |

| ~121.0 | Ar-CH (ortho to -NH-) |

| ~114.0 | Ar-CH (meta to -NH-) |

| ~113.0 | Ar-CH (meta to -C=O) |

| ~55.0 | -OCH₃ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3450-3300 | Strong | N-H stretch (amine) |

| 3300-3200 | Medium | N-H stretch (amide) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1590 | Strong | N-H bend (amide II) |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1310 | Medium | C-N stretch |

Mass Spectrometry

| m/z (Predicted) | Assignment |

| 242.11 | [M]⁺ (Molecular Ion) |

| 120.06 | [H₂N-C₆H₄-CO]⁺ |

| 123.07 | [CH₃O-C₆H₄-NH₂]⁺ |

Crystallographic Data

A room-temperature crystal structure for N-(4-methoxyphenyl)benzamide has been reported, which provides insight into the likely conformation of the title compound. The study revealed that the aryl rings are significantly tilted with respect to each other. This conformation is influenced by intermolecular interactions such as N—H⋯O hydrogen bonding and π-stacking in the crystal lattice. For this compound, similar intermolecular forces would be expected to play a crucial role in its solid-state packing.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery. Benzamide derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

For instance, some N-phenylbenzamide derivatives have been shown to act as inhibitors of enzymes such as DNA methyltransferases or kinases.[5][6] The mechanism of action often involves the compound binding to the active site of the target protein, thereby modulating its function and impacting downstream signaling pathways.

Below is a generalized diagram illustrating a potential mechanism of action for a benzamide derivative acting as a kinase inhibitor.

Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The detailed experimental protocols for its synthesis and purification, along with the summarized spectral and crystallographic data, offer a practical resource for researchers. While the specific biological activity of this compound requires further investigation, the established importance of the benzamide scaffold in medicinal chemistry suggests its potential as a valuable building block for the development of novel therapeutic agents. This document aims to facilitate further research into this and related compounds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C14H14N2O2 | CID 790565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 891-35-0 | AAA89135 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed, predicted spectral analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to be a valuable resource for the structural characterization and synthesis of this and similar N-arylbenzamide scaffolds.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 891-35-0 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | [2] |

| InChIKey | JJKVMNNUINFIRK-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and empirical data from structurally related compounds, providing a reliable foundation for spectral interpretation.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | -NH- (Amide) |

| ~7.7 - 7.9 | d | 2H | Ar-H (ortho to -C=O) |

| ~7.5 - 7.7 | d | 2H | Ar-H (ortho to -NH-C=O) |

| ~6.8 - 7.0 | d | 2H | Ar-H (meta to -NH-C=O) |

| ~6.5 - 6.7 | d | 2H | Ar-H (meta to -C=O) |

| ~5.5 - 6.0 | s (br) | 2H | -NH₂ (Amino) |

| ~3.7 - 3.8 | s | 3H | -OCH₃ (Methoxy) |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (Amide) |

| ~155 - 157 | C-OCH₃ |

| ~150 - 153 | C-NH₂ |

| ~132 - 134 | C (quaternary, attached to NH) |

| ~128 - 130 | Ar-CH (ortho to -C=O) |

| ~122 - 124 | C (quaternary, attached to C=O) |

| ~121 - 123 | Ar-CH (ortho to -NH-C=O) |

| ~114 - 116 | Ar-CH (meta to -NH-C=O) |

| ~113 - 115 | Ar-CH (meta to -C=O) |

| ~55 - 56 | -OCH₃ |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (Amine and Amide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1650 - 1680 | Strong | C=O stretch (Amide I) |

| 1600 - 1620 | Strong | N-H bend (Amine) |

| 1510 - 1550 | Strong | N-H bend (Amide II) and C=C stretch (Aromatic) |

| 1240 - 1260 | Strong | C-O stretch (Aryl ether) |

| 820 - 840 | Strong | C-H bend (para-disubstituted benzene) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 242.11 | [M]⁺ (Molecular Ion) |

| 120.06 | [H₂N-C₆H₄-CO]⁺ |

| 123.07 | [CH₃O-C₆H₄-NH₂]⁺ |

| 108.06 | [CH₃O-C₆H₄]⁺ |

| 92.05 | [C₆H₄-NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A potential synthetic route involves the amidation of 4-nitrobenzoyl chloride with p-anisidine, followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide

-

In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example triethylamine (1.2 eq), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenyl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq) from the previous step in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the mixture at room temperature under a hydrogen balloon.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, if SnCl₂ was used, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts. Filter the mixture.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Data Acquisition: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a greater number of scans is typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The data is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, for example, using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted NMR data to serve as a reference for researchers and scientists engaged in its synthesis, characterization, and application in drug development. The guide outlines standard experimental protocols for acquiring such spectra and presents the predicted data in a clear, tabular format for ease of comparison and interpretation.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme will be used throughout this guide.

Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., TMS at 0 ppm). The predicted multiplicities are singlet (s), doublet (d), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N9 (Amide) | ~8.2 | s | - | 1H |

| H-2, H-6 | ~7.7 | d | ~8.5 | 2H |

| H-11, H-14 | ~7.5 | d | ~9.0 | 2H |

| H-12, H-13 | ~6.9 | d | ~9.0 | 2H |

| H-3, H-5 | ~6.6 | d | ~8.5 | 2H |

| H-N17 (Amino) | ~4.0 | s (broad) | - | 2H |

| H-16 (Methoxy) | ~3.8 | s | - | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented below. Chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-7) | ~166 |

| C-12 | ~156 |

| C-4 | ~151 |

| C-10 | ~132 |

| C-2, C-6 | ~129 |

| C-1 | ~124 |

| C-11, C-14 | ~122 |

| C-3, C-5 | ~114 |

| C-15 | ~114 |

| O-CH₃ (C-16) | ~55 |

Experimental Protocols

The following sections describe a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for this type of molecule.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Standard : An internal standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Typically set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans : 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1) : A delay of 1-2 seconds between scans is generally adequate for qualitative spectra.

-

Acquisition Time (aq) : Typically around 3-4 seconds to ensure good resolution.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : A wider range is needed to cover all carbon resonances (e.g., 0 to 200 ppm).

-

Number of Scans : A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Relaxation Delay (d1) : A 2-second delay is a common starting point.

-

Acquisition Time (aq) : Typically 1-2 seconds.

-

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing : Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking : Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: A logical workflow diagram illustrating the key stages of NMR data acquisition and analysis.

Disclaimer: The NMR data presented in this guide is based on theoretical predictions and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation.

Physical and chemical properties of 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available databases and relevant scientific literature on structurally analogous compounds. The guide covers key physicochemical properties, predicted spectral data, a proposed synthesis protocol, and an exploration of its potential biological significance, particularly in the context of drug discovery. All quantitative data is summarized in structured tables, and a detailed experimental workflow for its synthesis and characterization is presented.

Chemical and Physical Properties

This compound, with the molecular formula C₁₄H₁₄N₂O₂, is a benzamide derivative with structural features that suggest its potential for further investigation in medicinal chemistry.[1][2] Key identifiers and computed physicochemical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 891-35-0 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | [1] |

| InChIKey | JJKVMNNUINFIRK-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 64.4 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

1.1. Physical Properties

Direct experimental data for the physical properties of this compound is scarce. The data presented in Table 2 is a combination of predictions and data from structurally similar compounds.

Table 2: Physical Properties

| Property | Predicted/Reported Value | Notes and Sources |

| Melting Point | Not available. Expected to be high. | The related compound N-(4-methoxyphenyl)benzamide has a reported melting point of 154 °C[3]. The sulfonamide analogue, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, has a melting point range of 250–252°C, suggesting the amino group significantly increases the melting point[4]. |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Sparingly soluble in alcohols. | Predicted based on the general solubility trends of benzamide derivatives[5]. Quantitative data is not available. |

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | Amide N-H |

| ~7.7 - 7.9 | d | 2H | Ar-H (ortho to C=O) |

| ~7.4 - 7.6 | d | 2H | Ar-H (ortho to -NH) |

| ~6.8 - 7.0 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~6.5 - 6.7 | d | 2H | Ar-H (ortho to -NH₂) |

| ~5.5 - 6.0 | s (br) | 2H | Amino N-H₂ |

| ~3.7 - 3.8 | s | 3H | Methoxy -OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (Amide) |

| ~155 - 157 | C-OCH₃ |

| ~151 - 153 | C-NH₂ |

| ~132 - 134 | C (quaternary, attached to -NH) |

| ~128 - 130 | Ar-CH (ortho to C=O) |

| ~124 - 126 | C (quaternary, attached to C=O) |

| ~121 - 123 | Ar-CH (ortho to -NH) |

| ~114 - 116 | Ar-CH (ortho to -OCH₃) |

| ~113 - 115 | Ar-CH (ortho to -NH₂) |

| ~55 - 56 | -OCH₃ |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1680 | Strong | C=O stretching (Amide I) |

| 1600 - 1500 | Medium-Strong | N-H bending (Amide II), C=C stretching (aromatic) |

| 1240 - 1260 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1020 - 1040 | Medium | Symmetric C-O-C stretching (aryl ether) |

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 242.11 | [M]⁺ (Molecular Ion) |

| 121.05 | [C₇H₅O]⁺ (benzoyl fragment) |

| 123.07 | [C₇H₉NO]⁺ (p-anisidine fragment) |

| 92.05 | [C₆H₆N]⁺ (aniline fragment) |

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the initial formation of an amide bond between 4-nitrobenzoyl chloride and p-anisidine, followed by the reduction of the nitro group. A general procedure, adapted from literature on similar compounds, is provided below[6][7].

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide

-

In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve the N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. Alternatively, a metal/acid combination such as SnCl₂·2H₂O in ethanol with a catalytic amount of HCl can be used[8].

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

If using SnCl₂, quench the reaction by adding a saturated solution of NaHCO₃ until the solution is basic, then extract the product with an organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel or by recrystallization.

3.2. Characterization Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While no direct biological studies on this compound have been found, the broader class of N-phenylbenzamide derivatives has shown a range of biological activities.

4.1. DNA Methyltransferase (DNMT) Inhibition

Derivatives of the closely related compound, 4-amino-N-(4-aminophenyl)benzamide, have been designed and synthesized as inhibitors of DNA methyltransferases (DNMTs).[9][10] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive therapeutic targets. The structural similarity of this compound to these known DNMT inhibitors suggests it may also possess inhibitory activity against these enzymes.

The following diagram illustrates the general role of DNMTs in gene silencing and the potential point of intervention for an inhibitor.

Caption: A diagram showing the role of DNMT in gene silencing and the potential mechanism of action for an inhibitor.

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, particularly as a potential inhibitor of DNA methyltransferases. This technical guide has compiled the available physicochemical data, provided predicted spectral characteristics, and outlined a feasible synthetic route. The lack of direct experimental data highlights the need for further research to fully characterize this compound and explore its biological activities. The information presented here serves as a foundational resource for researchers interested in pursuing studies on this and related N-phenylbenzamide derivatives.

References

- 1. This compound | C14H14N2O2 | CID 790565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 891-35-0 | AAA89135 [biosynth.com]

- 3. N-(4-methoxyphenyl)benzamide [stenutz.eu]

- 4. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 4-amino-N-(4-methoxyphenyl)benzamide, a key chemical entity with potential applications in drug discovery and materials science. While quantitative experimental solubility data for this specific compound is not extensively available in public literature, this document outlines its predicted solubility profile based on its physicochemical properties and data from structurally analogous compounds. Furthermore, it details standardized experimental protocols for the empirical determination of its solubility in various solvent systems, providing a foundational framework for researchers.

Introduction

This compound (CAS No. 891-35-0) is a benzamide derivative with a molecular structure that suggests a complex solubility profile due to the presence of both polar and non-polar functional groups.[1][2][3] Understanding its solubility in different solvents is paramount for a range of applications, from designing synthetic routes to developing effective drug delivery systems. This guide serves as a comprehensive resource for professionals engaged in the research and development of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 891-35-0 | PubChem[1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 242.27 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | PubChem[1] |

| InChI Key | JJKVMNNUINFIRK-UHFFFAOYSA-N | PubChem[1] |

Predicted Solubility Profile

Based on the molecular structure, which features two aromatic rings contributing to hydrophobicity and amino and amide groups capable of hydrogen bonding, a qualitative solubility profile for this compound can be predicted. This prediction is informed by the observed solubility of similar benzamide derivatives.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | The significant hydrophobic character imparted by the two aromatic rings is expected to outweigh the polar contributions of the amino and amide groups, leading to low solubility in aqueous media.[4] |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The amino and amide groups can engage in hydrogen bonding with the hydroxyl groups of these solvents, which should afford some degree of solubility. However, the overall hydrophobicity will likely prevent high solubility.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are effective hydrogen bond acceptors for the amide and amino protons and can effectively solvate the aromatic portions of the molecule, leading to favorable solubility.[4] |

| Non-polar | Toluene, Hexane | Very Poorly Soluble | Despite some affinity of the aromatic rings for non-polar solvents, the presence of the polar amino and amide functional groups will significantly hinder dissolution in these environments.[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methodologies. The following protocols are standard in the pharmaceutical industry for this purpose.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a given temperature to reach equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For colloidal suspensions, centrifugation at a high speed is recommended to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter material should be assessed and minimized.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a straightforward technique suitable for determining solubility in volatile solvents.

Objective: To determine the mass of solute dissolved in a known mass or volume of solvent.

Materials:

-

This compound (solid)

-

Selected volatile solvents

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Saturation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature, as described in the shake-flask method.

-

Sampling: Carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point or in a vacuum desiccator).

-

Weighing: Once the solvent is fully evaporated, weigh the container with the solid residue.

-

Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and leveraging the detailed experimental protocols provided, scientists can systematically investigate its solubility profile. Such studies are indispensable for unlocking the full therapeutic and chemical potential of this compound. The predicted solubility suggests that polar aprotic solvents are likely to be the most effective for solubilization, a hypothesis that can be empirically tested using the methodologies outlined herein.

References

In-Depth Technical Guide: Potential Biological Activity of 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of the compound 4-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule, this document draws upon published research on structurally similar benzamide and sulfonamide analogues to infer its potential therapeutic applications, mechanisms of action, and relevant experimental protocols. The primary focus is on its potential as an antimicrobial and anticancer agent. All data from analogous compounds are clearly identified as such. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol [1][2].

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| CAS Number | 891-35-0 | [2] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents | - |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the acylation of p-anisidine (4-methoxyaniline) with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Amide Coupling

The following is a generalized protocol for the acylation step, which would need to be optimized for this specific reaction.

-

Dissolve p-anisidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents).

-

Cool the reaction mixture to 0°C.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Nitro Group Reduction

The following is a general protocol for the reduction of the nitro group.

-

Dissolve the intermediate N-(4-methoxyphenyl)-4-nitrobenzamide in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using SnCl₂, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

-

If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

-

Purify the final product by recrystallization or column chromatography.

Potential Biological Activities (Based on Analogues)

Direct evidence for the biological activity of this compound is scarce. However, extensive research on structurally related compounds, particularly sulfonamide and other benzamide derivatives, suggests potential for antimicrobial and anticancer activities.

Potential Antimicrobial Activity

A structurally similar sulfonamide, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, has been investigated for its antimicrobial properties. The proposed mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the folic acid pathway, leading to an inhibition of bacterial growth.

Caption: Proposed mechanism of antimicrobial action for a sulfonamide analogue.

Potential Anticancer Activity

Several benzamide derivatives have demonstrated promising anticancer activities. For instance, novel imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Imidazole-Based N-Phenylbenzamide Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4e (N-(4-methoxyphenyl) derivative) | A549 (Lung Carcinoma) | 8.9 | [3] |

| HeLa (Cervical Cancer) | 11.1 | [3] | |

| MCF-7 (Breast Cancer) | 9.2 | [3] | |

| 4f (N-(4-fluorophenyl) derivative) | A549 (Lung Carcinoma) | 7.5 | [3] |

| HeLa (Cervical Cancer) | 9.3 | [3] | |

| MCF-7 (Breast Cancer) | 8.9 | [3] |

The data in Table 1 suggests that the N-(4-methoxyphenyl)benzamide scaffold is a viable backbone for the development of anticancer agents. The mechanism of action for these specific analogues was not fully elucidated in the provided source, but benzamides are known to target various cellular processes, including enzyme inhibition (e.g., kinases, PARP) and disruption of signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound using the MTT assay, a colorimetric method that measures cell metabolic activity.

Caption: General workflow for an MTT cytotoxicity assay.

Potential Signaling Pathway Involvement

Based on the activities of related benzamide compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival. For example, some benzamide derivatives are known to inhibit protein kinases.

References

Investigating the Mechanism of Action of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 4-amino-N-(4-methoxyphenyl)benzamide is limited in publicly available scientific literature. This guide, therefore, presents a potential mechanism of action based on the biological activities of structurally related compounds. The experimental protocols and quantitative data provided are derived from studies on these analogous molecules and should serve as a foundational resource for the investigation of this compound.

Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

Based on the documented anthelmintic properties of the structurally similar compound, N-(4-methoxyphenyl)pentanamide, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization. This mechanism is characteristic of benzimidazole-class anthelmintics, such as albendazole.

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules are crucial for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell structure.

The proposed mechanism involves the binding of this compound to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule dynamics would be particularly detrimental to rapidly dividing cells, such as those in parasitic helminths, leading to cell cycle arrest and ultimately, cell death.

Signaling Pathway Diagram

Caption: Postulated signaling pathway for this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of albendazole, a well-characterized tubulin polymerization inhibitor, and the comparative cytotoxicity of N-(4-methoxyphenyl)pentanamide. This data provides a benchmark for the potential efficacy and selectivity of this compound.

Table 1: Anthelmintic Activity and Cytotoxicity of N-(4-methoxyphenyl)pentanamide and Albendazole

| Compound | Target Organism | Assay | Endpoint | Value | Reference |

| N-(4-methoxyphenyl)pentanamide | Toxocara canis (larvae) | In vitro motility assay | Immobilization | Slower onset than Albendazole | [1] |

| Albendazole | Toxocara canis (larvae) | In vitro motility assay | Immobilization | Faster onset | [1] |

| N-(4-methoxyphenyl)pentanamide | SH-SY5Y (human neuroblastoma) | Cytotoxicity Assay | Cell Viability | Lower cytotoxicity than Albendazole | [1] |

| N-(4-methoxyphenyl)pentanamide | Vero (monkey kidney epithelial) | Cytotoxicity Assay | Cell Viability | Lower cytotoxicity than Albendazole | [1] |

| Albendazole | SH-SY5Y (human neuroblastoma) | Cytotoxicity Assay | Cell Viability | Significant cytotoxicity | [1] |

| Albendazole | Vero (monkey kidney epithelial) | Cytotoxicity Assay | Cell Viability | Significant cytotoxicity | [1] |

Table 2: In Vitro Activity of Albendazole

| Parameter | Cell Line | Value | Reference |

| IC50 (Tubulin Polymerization) | Not Specified | ~2.5 µM | |

| IC50 (Cell Proliferation) | 1A9 (human ovarian cancer) | 237 nM | [2] |

| 1A9PTX22 (paclitaxel-resistant) | 351 nM | [2] | |

| MKN-45 (gastric cancer) | 0.43 µM (48h) | [3] | |

| SGC-7901 (gastric cancer) | 0.52 µM (48h) | [3] | |

| MKN-28 (gastric cancer) | 2.19 µM (48h) | [3] | |

| CC50 (Cytotoxicity) | Balb/c 3T3 (mouse fibroblast) | 0.2 µg/mL (72h) | [4] |

| FaO (rat hepatoma) | 1.0 µg/mL (72h) | [4] | |

| HepG2 (human hepatoma) | 6.4 µg/mL (72h) | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the proposed mechanism of action.

In Vitro Tubulin Polymerization Assay

This assay spectrophotometrically measures the inhibition of tubulin polymerization.

Workflow Diagram:

Caption: Workflow for an in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound (this compound)

-

Reference inhibitor (e.g., Albendazole, Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

On ice, add the general tubulin buffer, GTP, and glycerol to the wells of a 96-well plate.

-

Add the test compound, reference inhibitor, or vehicle control to the respective wells.

-

Add the purified tubulin solution to each well to a final concentration of approximately 3 mg/mL.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Anthelmintic Assay against Toxocara canis Larvae

This assay assesses the effect of the compound on the viability of parasitic larvae.

Workflow Diagram:

Caption: Workflow for an in vitro anthelmintic assay.

Materials:

-

Infective third-stage larvae (L3) of Toxocara canis

-

RPMI-1640 medium supplemented with antibiotics

-

Test compound (this compound)

-

Reference drug (e.g., Albendazole)

-

Vehicle control (e.g., DMSO)

-

96-well culture plates

-

Inverted microscope

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare serial dilutions of the test compound and reference drug in the culture medium.

-

Add approximately 100 L3 larvae suspended in culture medium to each well of a 96-well plate.

-

Add the test compound, reference drug, or vehicle control to the wells.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

At various time points (e.g., 24, 48, 72 hours), observe the larvae under an inverted microscope.

-

Assess larval viability based on motility. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

-

Calculate the percentage of larval mortality for each concentration and time point.

-

Determine the concentration that causes 50% larval mortality (LC50).

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compound on the viability of mammalian cell lines to assess potential toxicity.

Workflow Diagram:

Caption: Workflow for a cell viability (cytotoxicity) assay.

Materials:

-

Mammalian cell lines (e.g., SH-SY5Y, Vero)

-

Complete cell culture medium

-

Test compound

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, resazurin)

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

If using MTT, add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the concentration of the compound that reduces cell viability by 50% (CC50).

References

- 1. researchgate.net [researchgate.net]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-amino-N-(4-methoxyphenyl)benzamide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(4-methoxyphenyl)benzamide is a small molecule belonging to the benzamide class of compounds.[1][2] While its primary application has been in chemical synthesis, the benzamide scaffold is a well-established pharmacophore found in a variety of clinically approved drugs and investigational agents.[3] Compounds with this core structure have been reported to exhibit a range of biological activities, including kinase inhibition and interaction with DNA methyltransferases.[4][5] Given the therapeutic potential of this chemical class, in silico modeling presents a powerful, resource-efficient approach to explore the potential biological targets and mechanisms of action of this compound.

This technical guide provides a comprehensive framework for conducting an in silico investigation of this compound. It outlines detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations. The guide also illustrates how to present the resulting data and visualize the computational workflows and relevant biological pathways.

Hypothetical Target Selection and Rationale

Due to the absence of specific target information for this compound in the public domain, we propose a hypothetical investigation targeting Proto-oncogene tyrosine-protein kinase Src , a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility.[5] Benzamide-based inhibitors have shown activity against Src kinase, making it a plausible putative target for this compound.[5] This exploration will serve as a practical example of the in silico modeling workflow.

Data Presentation: Summarized Quantitative Results

Effective data presentation is crucial for interpreting and communicating the results of in silico modeling. The following tables provide templates for summarizing the quantitative data generated from the proposed studies.

Table 1: Molecular Docking and Binding Affinity Predictions

| Target Protein | Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Residues |

| Src Kinase | This compound | -8.2 | -7.5 | 250 | Met341, Thr338, Leu273, Val281, Glu310, Asp404 |

| Src Kinase | Dasatinib (Control) | -10.5 | -11.2 | 1.5 | Met341, Thr338, Ile336, Leu393, Ala293, Phe405 |